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Compound of Interest

Compound Name: 2-Methoxypyridin-4-ol

CAS No.: 66080-45-3

Cat. No.: B1388661 Get Quote

Executive Summary
The methoxypyridine scaffold represents a critical structural motif in modern drug discovery,

offering a unique balance between lipophilicity, aqueous solubility, and metabolic stability.

Unlike unsubstituted pyridines, the introduction of a methoxy group (

) significantly alters the electronic landscape of the heterocyclic ring, often reducing basicity (

modulation) and mitigating off-target liabilities such as hERG channel inhibition.

This guide provides a structured framework for benchmarking novel methoxypyridine-derived

candidates against industry standards. It moves beyond simple potency metrics to establish a

holistic "drug-likeness" profile, focusing on the specific metabolic liabilities (O-demethylation)

and safety advantages (reduced cardiotoxicity) inherent to this chemical class.

Part 1: The Comparative Matrix (Benchmarking
Data)
To objectively evaluate a novel candidate, one must establish a "baselining" matrix. The table

below illustrates a representative benchmarking dataset comparing a hypothetical novel lead

(MP-Lead-301) against a standard unsubstituted pyridine analog (Ref-PYR-01) and a known

clinical standard (e.g., a relevant kinase inhibitor or GPCR ligand).
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Table 1: Physicochemical & ADME-Tox Performance
Matrix
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Metric
Assay /
Protocol

Novel Lead

(MP-Lead-

301)

Reference

(Ref-PYR-

01)

Clinical

Standard

Performanc
e
Interpretati
on

Potency (

)

Target

Biochemical

Assay

(FRET/TR-

FRET)

12 nM 45 nM 8 nM

MP-Lead

shows

competitive

potency;

methoxy

group

maintains

binding

affinity.

Basicity (

)

Potentiometri

c Titration
3.1 5.2 ~4.5

Critical:

Lower

reduces

lysosomal

trapping and

hERG liability

[1].

Solubility
Kinetic (PBS,

pH 7.4)

>150

M

45

M

80

M

Methoxy

group

disrupts

crystal lattice

energy,

enhancing

solubility.

Metabolic

Stability

Human Liver

Microsomes (

)

48 min 15 min 65 min Unsubstituted

pyridine is

prone to rapid

N-oxidation;

Methoxy

group blocks

this but

introduces O-
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demethylatio

n risk.

Permeability
Caco-2 (

)
cm/s cm/s cm/s

Moderate-to-

high

permeability

suitable for

oral dosing.

hERG

Inhibition

Auto-Patch

Clamp (

)

>30

M

3.5

M

>10

M

Safety Win:

Reduced

basicity

significantly

lowers hERG

blockade risk

[2].

Part 2: Critical Benchmarking Workflows
The Screening Cascade
Benchmarking is not a single event but a cascade. For methoxypyridines, the workflow must

prioritize early identification of metabolic soft spots (specifically CYP-mediated O-

demethylation).
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Figure 1: Strategic screening cascade prioritizing metabolic stability and safety pharmacology

for pyridine derivatives.

Mechanistic Insight: The "Magic Methyl" & Metabolic
Fate
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The methoxy group acts as a double-edged sword. While it reduces the electron density on the

pyridine nitrogen (lowering

and hERG binding), it introduces a new metabolic site.

Advantage: Blocks N-oxidation (a common clearance route for pyridines).

Liability: Susceptible to CYP450-mediated O-demethylation (forming a pyridone or hydroxy-

pyridine).

Liver Microsomes (CYP450)
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(Parent Drug)

N-Oxidation
(Blocked by steric/electronic effects)Slow

O-Demethylation
(Major Metabolic Route)

Fast (CYP2D6/3A4)

Pyridine N-Oxide
(Minor)

Hydroxypyridine / Pyridone
(Major Metabolite)

Click to download full resolution via product page

Figure 2: Metabolic divergence. Benchmarking must quantify the ratio of Parent to O-

demethylated metabolite.

Part 3: Experimental Protocols (Self-Validating
Systems)
To ensure Trustworthiness, the following protocol includes internal validation steps (Positive

Controls) essential for benchmarking.

Protocol A: Comparative Microsomal Stability Assay
Objective: Determine the Intrinsic Clearance (

) and identify the O-demethylation liability.
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Materials:

Test Compound (10 mM DMSO stock).

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL

G6P dehydrogenase).

Reference Control: Verapamil (High clearance) and Warfarin (Low clearance).

Step-by-Step Methodology:

Preparation: Dilute test compound to 1

M in phosphate buffer (100 mM, pH 7.4).

Why? Low concentration prevents enzyme saturation (maintains first-order kinetics).

Pre-Incubation: Mix microsomes (0.5 mg/mL final) with test compound at 37°C for 5 minutes.

Initiation: Add NADPH regenerating system to start the reaction.

Control Step: Prepare a "Minus NADPH" control to rule out chemical instability

(hydrolysis).

Sampling: Aliquot 50

L at

min into ice-cold acetonitrile (containing internal standard).

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor

both Parent (

) and Demethylated Metabolite (

).

Data Calculation: Plot
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vs. time. The slope

determines half-life:

Part 4: Safety Pharmacology – The hERG Advantage
A critical selling point of methoxypyridines over alkyl-pyridines is the reduced risk of QT

prolongation.

Mechanism: The hERG channel pore contains aromatic residues (Y652, F656) that engage

in

-stacking and cation-

interactions.

The Methoxypyridine Fix: The electron-withdrawing nature (inductive effect) of the oxygen

atom reduces the basicity of the pyridine nitrogen.[1] A less protonated nitrogen at

physiological pH means less cation-

interaction with the hERG pore [3].

Benchmarking Criterion: When presenting your data, explicitly calculate the Safety Margin

(SM):

Target: An SM > 30-fold is preferred for novel candidates.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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